molecular formula C10H20N2 B13949946 2-Ethyl-2-azaspiro[4.4]nonan-7-amine

2-Ethyl-2-azaspiro[4.4]nonan-7-amine

Cat. No.: B13949946
M. Wt: 168.28 g/mol
InChI Key: OJSDJSSQJDIVMO-UHFFFAOYSA-N
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Description

2-Ethyl-2-azaspiro[4.4]nonan-7-amine is a spirocyclic amine compound characterized by a unique structural framework. This compound contains a spiro junction where a nitrogen atom is part of the spiro ring system, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-azaspiro[4.4]nonan-7-amine typically involves the annulation of smaller ring systems. One common method includes the annulation of a cyclopentane ring with a nitrogen-containing precursor . The reaction conditions often involve the use of conventional chemical transformations and minimal chromatographic purifications to afford the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable synthetic routes that minimize the use of hazardous reagents and maximize yield. Techniques such as continuous flow chemistry could be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-azaspiro[4.4]nonan-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while reduction could produce a more saturated amine derivative .

Scientific Research Applications

2-Ethyl-2-azaspiro[4.4]nonan-7-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-2-azaspiro[4.4]nonan-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites that other molecules cannot, thereby modulating biological pathways . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2-azaspiro[4.4]nonan-7-amine stands out due to its specific ethyl substitution and amine functionality, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

2-ethyl-2-azaspiro[4.4]nonan-8-amine

InChI

InChI=1S/C10H20N2/c1-2-12-6-5-10(8-12)4-3-9(11)7-10/h9H,2-8,11H2,1H3

InChI Key

OJSDJSSQJDIVMO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(C1)CCC(C2)N

Origin of Product

United States

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